4-(4-bromobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
4-(4-Bromobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a thiadiazinone derivative characterized by a benzo[e]-fused 1,2,4-thiadiazin-3-one core substituted with a 4-bromobenzyl group at position 4 and a sterically demanding 2,6-dimethylphenyl group at position 2. The 1,1-dioxide moiety confers electron-withdrawing properties, enhancing stability and influencing reactivity.
Properties
IUPAC Name |
4-[(4-bromophenyl)methyl]-2-(2,6-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3S/c1-15-6-5-7-16(2)21(15)25-22(26)24(14-17-10-12-18(23)13-11-17)19-8-3-4-9-20(19)29(25,27)28/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSDGIJPBPVBNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-bromobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS Number: 893789-90-7) is a complex organic compound belonging to the class of benzothiadiazine derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 471.4 g/mol. The structure features a thiadiazine ring fused with various aromatic substituents, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H19BrN2O3S |
| Molecular Weight | 471.4 g/mol |
| CAS Number | 893789-90-7 |
Biological Activity
Benzothiadiazine derivatives have been reported to exhibit a range of biological activities including:
- Antimicrobial Activity : Some studies indicate that derivatives of benzothiadiazines possess significant antimicrobial properties against various pathogens.
- Anticancer Activity : Research has shown that certain compounds in this class can inhibit cancer cell proliferation through various mechanisms.
- Anti-inflammatory Effects : These compounds may also modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluating the antimicrobial efficacy of related benzothiadiazine derivatives found that the presence of halogen substituents (like bromine) significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.
- Anticancer Mechanisms : Research has demonstrated that benzothiadiazine derivatives can induce apoptosis in cancer cells by activating caspase pathways. For instance, compounds with similar structures have shown IC50 values in the micromolar range against various cancer cell lines .
- Anti-inflammatory Properties : In vitro studies indicated that some derivatives could inhibit pro-inflammatory cytokines, suggesting their potential use in treating conditions like rheumatoid arthritis .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its unique structural components:
- Bromobenzyl Group : The bromine atom enhances lipophilicity and may increase receptor binding affinity.
- Dimethyl Substituents : The presence of dimethyl groups on the phenyl ring may influence electronic properties and steric hindrance, affecting biological interactions.
Potential Therapeutic Applications
The promising biological activities suggest various therapeutic applications for this compound:
- Cancer Therapy : Due to its anticancer properties, further development could lead to novel chemotherapeutic agents.
- Infectious Diseases : Its antimicrobial properties could be harnessed in developing new antibiotics.
- Inflammatory Disorders : Its ability to modulate inflammatory responses may position it as a candidate for treating chronic inflammatory diseases.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound shares its 1,2,4-thiadiazinone core with several analogs, but differences in substituents and ring systems lead to distinct properties:
- Compound 35 (4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide): Core: 1,2-Thiazinane (non-aromatic, six-membered ring). Substituents: Phenoxy group with bromo and dimethyl substituents. Synthesis: Achieved via ring-opening of 2-thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide with 4-bromo-3,5-dimethylphenol (66% yield) .
- Compound 36 (4-(4-Bromo-3,5-dimethylphenoxy)-2-methyl[1,2]thiazinane-1,1-dioxide): Core: Methylated 1,2-thiazinane. Substituents: Additional methyl group at position 2. Synthesis: Alkylation of compound 35 with NaH/CH₃I (32% yield) . Comparison: The lower yield highlights challenges in introducing bulky groups, suggesting similar steps for the target compound’s 2,6-dimethylphenyl group may require optimization.
- Compound (Pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one derivative): Core: Pyrido-fused thiadiazinone (aromatic nitrogen integration). Substituents: 4-Fluorobenzyl and 4-(methylsulfanyl)phenyl groups. Comparison: The pyrido fusion alters electronic properties, while fluorine and sulfur substituents may enhance metabolic stability compared to the target’s bromine and methyl groups .
- Compound 40 (5-Aryl-1,2-thiazinan-3-one-1,1-dioxide): Core: 1,2-Thiazinan-3-one (non-fused, smaller ring). Substituents: Aryl groups introduced via Suzuki coupling (74% yield post-cyclization) . Comparison: Demonstrates the feasibility of coupling strategies for aryl/bromobenzyl groups, relevant to the target’s synthesis.
1,2,5-Thiadiazole Derivatives (e.g., Compound 19) :
Physicochemical Properties
Hypothetical trends based on substituent and core differences:
- Electronic Effects : The electron-withdrawing sulfone and bromine may reduce nucleophilic attack susceptibility, contrasting with compound 19’s benzoyl group, which offers electrophilic sites .
- Steric Bulk: The 2,6-dimethylphenyl group imposes greater steric hindrance than compound 35’s 3,5-dimethylphenoxy group, affecting conformational flexibility.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing 4-(4-bromobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide with high purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example, nitromethane is a preferred solvent for cyclization reactions involving chlorosulfonyl isocyanate, as it stabilizes intermediates at low temperatures (−78°C) . Catalysts like K₂CO₃ in DMF facilitate alkylation steps, while stoichiometric ratios (e.g., 1.2 equiv of chlorosulfonyl isocyanate) minimize side products. Post-synthesis purification via recrystallization (methanol or ethanol) ensures high purity, supported by HRMS and elemental analysis for validation .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer : X-ray diffraction (XRD) is critical for resolving crystal packing and hydrogen-bonding patterns (e.g., N–H⋯O interactions), as demonstrated in related benzothiadiazine derivatives . Complementary techniques include:
Q. How can researchers validate the identity of this compound using analytical chemistry methods?
- Methodological Answer : Combine orthogonal methods:
- Elemental Analysis : Matches calculated vs. observed C, H, N, S percentages (e.g., C: 34.18% calculated vs. 34.30% observed in similar thiadiazines) .
- HPLC-PDA : Assesses purity (>95%) and detects trace impurities.
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability and decomposition patterns .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize target-specific assays based on structural analogs. For example:
- Antifungal Activity : Broth microdilution assays against Candida albicans (MIC values).
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways.
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
Q. How can solubility and stability be assessed during pre-formulation studies?
- Methodological Answer :
- Solubility : Use shake-flask methods in buffers (pH 1.2–7.4) and DMSO for logP estimation.
- Stability : Accelerated stability studies (40°C/75% RH) with HPLC monitoring for degradation products.
- Light Sensitivity : UV-Vis spectroscopy under ICH Q1B guidelines to detect photodegradation .
Advanced Research Questions
Q. How do substituents (e.g., bromobenzyl vs. methyl groups) influence the compound’s bioactivity and selectivity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., replacing bromine with chlorine or altering methyl positions). Test in parallel against biological targets (e.g., antimicrobial panels) and analyze trends using multivariate regression. For example, bulky substituents may enhance target binding but reduce solubility .
Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in rodent models.
- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites.
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) .
Q. How can computational modeling predict binding modes and optimize derivative design?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with target proteins (e.g., fungal CYP51). Prioritize derivatives with improved binding energies (ΔG < −8 kcal/mol) and synthesize top candidates. Validate predictions with X-ray co-crystallography .
Q. What experimental design principles apply to in vivo toxicity and efficacy studies?
- Methodological Answer :
Q. How does this compound compare structurally and functionally to other benzothiadiazine derivatives?
- Methodological Answer :
Perform comparative crystallography and bioactivity meta-analysis . For example, 2-(4-chlorobenzyl) analogs show reduced antifungal activity compared to bromo-substituted derivatives, likely due to weaker halogen bonding . Use PCA (principal component analysis) to cluster compounds by bioactivity and structural features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
